

vicriviroc optimal dose treatment-experienced patients

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Compound Focus: Vicriviroc

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Official Dosing Recommendation

The table below summarizes the key dosing information from the primary clinical studies:

Dose	Regimen	Evidence Source	Key Efficacy Findings (at 48 weeks)
30 mg once daily	With Ritonavir-boosted Protease Inhibitor (PI/r)	VICTOR-E1 Phase 2 Trial [1] [2]	Mean HIV RNA decline: $-1.77 \log_{10}$ copies/mL; 56% of patients achieved HIV RNA <50 copies/mL [1] [2]
20 mg once daily	With Ritonavir-boosted Protease Inhibitor (PI/r)	VICTOR-E1 Phase 2 Trial [1]	Mean HIV RNA decline: $-1.75 \log_{10}$ copies/mL; 52% of patients achieved HIV RNA <50 copies/mL [1]
15 mg once daily	With Ritonavir-boosted Protease Inhibitor (PI/r)	ACTG A5211 Phase 2 Trial [3]	27% virologic failure rate by week 48 (vs. 86% for placebo) [3]
10 mg once daily	With Ritonavir-boosted Protease Inhibitor (PI/r)	ACTG A5211 Phase 2 Trial [3]	40% virologic failure rate by week 48; 5 mg arm was discontinued early due to suboptimal response [3]

Dosing Context: The 30 mg dose was selected for Phase III trials based on Phase II data showing superior virologic response and a favorable safety profile [4] [2]. **Vicriviroc** is a substrate for the CYP3A4 enzyme, and its plasma concentrations are increased 2 to 6-fold when taken with a ritonavir-boosted regimen, which is why the dose is lower in this context [3].

Experimental Protocols for Key Assays

For researchers investigating CCR5 antagonists, the following methodologies from the **vicriviroc** trials provide a robust experimental framework.

Virus Stock Preparation and PBMC Replication Assay

This assay was used to determine the 50% and 90% effective concentrations (EC50 and EC90) of **vicriviroc** against primary HIV-1 isolates [5].

- **Cell Preparation:** Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll purification. Stimulate the cells with phytohemagglutinin (PHA) at 5 µg/mL and interleukin-2 (IL-2) at 50 U/mL for 3-7 days.
- **Infection:** Resuspend stimulated PBMCs at 4×10^6 cells/mL and seed into 96-well plates. Pre-incubate cells with serial dilutions of **vicriviroc** for 1 hour at 37°C.
- **Inoculation & Culture:** Infect cells in triplicate with a defined viral inoculum (25-100 TCID50/well) for 3-4 hours. Wash cells to remove residual virus and continue culturing in medium containing the drug for 4-6 days.
- **Quantification:** Harvest cell-free supernatants and quantify HIV-1 replication by measuring p24 antigen levels using an ELISA. Calculate EC50/EC90 values using non-linear regression software.

PhenoSense HIV-1 Entry Assay (Drug Susceptibility)

This rapid infectivity assay measured **vicriviroc**'s activity against pseudoviruses carrying various resistance mutations [5].

- **Virus Generation:** Co-transfect HEK293 cells with an HIV-1 genomic vector (containing a luciferase reporter) and an envelope expression vector (e.g., from HIV-1 strain JrCSF).
- **Drug Incubation & Infection:** Harvest pseudovirus stocks and inoculate U87-CD4-CCR5 target cells in the presence of serial dilutions of **vicriviroc**.

- **Readout:** After 72 hours, measure luciferase activity in the target cells as a proxy for infection. Calculate percent inhibition relative to a no-drug control.

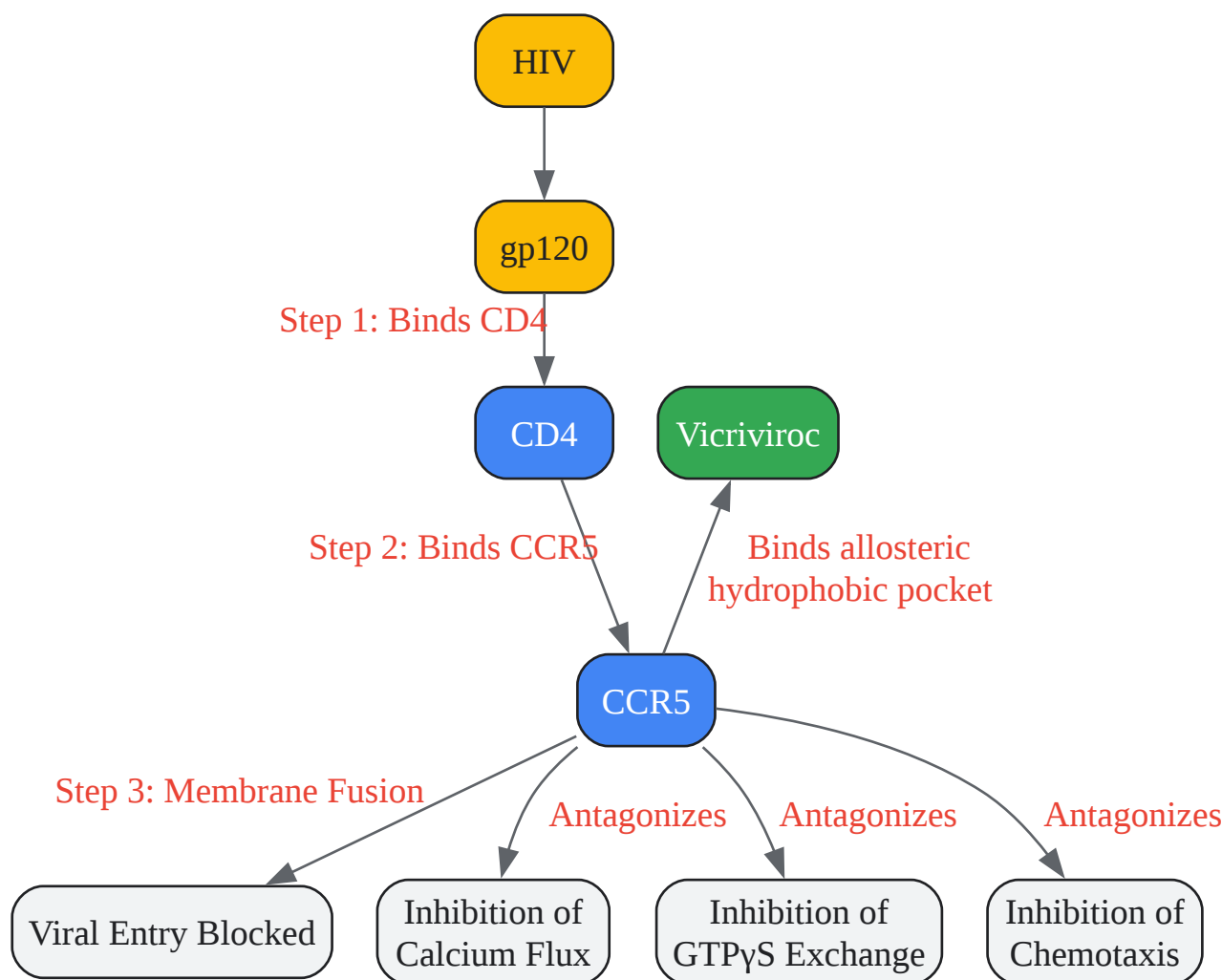
Drug Combination Synergy Studies

The median-effect principle method of Chou and Talalay was used to analyze combined-drug effects [5].

- **Setup:** Stimulate PBMCs with PHA for 3 days. In 24-well plates, treat cells with **vicriviroc** and other antiretrovirals alone and in fixed-ratio combinations, simultaneously adding the HIV-1 inoculum.
- **Analysis:** Harvest supernatants on day 7 and measure p24 production. Use specialized software to calculate a Combination Index (CI) based on the slope and potency of dose-effect curves. A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.

Vicriviroc Mechanism of Action and Signaling

Vicriviroc is a non-competitive, allosteric antagonist of the CCR5 chemokine receptor. The following diagram illustrates its mechanism and the relevant experimental readouts.



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Key experimental findings that confirm the mechanism include:

- **Binding:** **Vicriviroc** binds specifically to a hydrophobic pocket between the transmembrane helices of CCR5, inducing a conformational change [6].
- **Inhibition:** This binding inhibits gp120 from associating with CCR5, blocking viral entry. It also antagonizes CCR5-mediated signaling, measured by inhibition of calcium flux, GTP γ S exchange, and chemotaxis in response to natural chemokines like RANTES, MIP-1 α , and MIP-1 β [5].

Important Development Status Note

For context in your research and development work, please note that **Merck decided to halt the development of vicriviroc in 2010** and did not seek regulatory approval. This decision was made after the

drug failed to meet its primary efficacy endpoints in Phase III clinical trials [6] [7].

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